molecular formula C38H37FeNP2 B12059787 (-)-(R)-N,N-Dimethyl-1-[(S)-1',2-bis(diphenylphosphino)ferrocenyl]ethylamine, 95%

(-)-(R)-N,N-Dimethyl-1-[(S)-1',2-bis(diphenylphosphino)ferrocenyl]ethylamine, 95%

Cat. No.: B12059787
M. Wt: 625.5 g/mol
InChI Key: VUJPTJYMSBMZOZ-ZEECNFPPSA-N
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Description

Historical Development of Josiphos Ligand Family

The Josiphos ligand family originated from Antonio Togni’s work at Novartis in the 1990s, where ferrocene-based diphosphines were optimized for enantioselective hydrogenation. Initial studies focused on secondary phosphine derivatives, leading to the discovery that Josi Puleo’s ligand achieved >99% enantiomeric excess (e.e.) in Ru-catalyzed enamide hydrogenation. This breakthrough enabled the industrial synthesis of (S)-metolachlor, a herbicide produced at over 10 kilotons/year with 79% e.e..

Table 1: Key milestones in Josiphos ligand development

Year Discovery Application Performance Metrics
1992 Ferrocenyl diphosphine synthesis Enamide hydrogenation TOF: 0.3 s⁻¹, e.e. >99%
1995 Industrial-scale imine hydrogenation (S)-Metolachlor production TON: >7M, TOF: >0.5 ms⁻¹
2008 Pd/Josiphos couplings with aryl chlorides Primary amine synthesis TON: 20,000+

The ligand’s commercial availability through Solvias spurred adoption in diverse reactions, including hydrocarboxylation and Michael additions. Its (R-S) configuration outperforms diastereomers in both yield and selectivity, establishing it as a privileged ligand class.

Structural Features of PPF-Amine Scaffolds

The (−)-(R)-N,N-Dimethyl-1-[(S)-1',2-bis(diphenylphosphino)ferrocenyl]ethylamine combines a ferrocene backbone with a PPF (poly(propylene fumarate))-inspired amine moiety. Key structural elements include:

  • Ferrocene Core : Provides redox stability and a rigid platform for chiral induction. The 1',2-bis(diphenylphosphino) groups create a pre-organized binding pocket for transition metals.
  • Chiral Amine Substituent : The (R)-N,N-dimethyl ethylamine group introduces central chirality, while the (S)-configuration at the ferrocene plane establishes planar chirality.
  • Electronic Tuning : Diphenylphosphine donors modulate electron density at the metal center, enhancing oxidative addition rates in cross-coupling reactions.

This scaffold’s robustness enables ligand retention during catalysis, critical for high-turnover processes. In Pd-catalyzed aminations, the Josiphos ligand remains coordinated even under forcing conditions, achieving TONs >20,000 with aryl chlorides.

Role of Central vs. Planar Chirality in Ligand Design

The ligand’s efficacy stems from synergistic interactions between central (amine) and planar (ferrocene) chirality:

  • Planar Chirality : Defined by the spatial arrangement of substituents relative to the ferrocene’s cyclopentadienyl planes. The (S)-1',2-bis(diphenylphosphino) configuration creates a chiral environment that biases substrate approach.
  • Central Chirality : The (R)-N,N-dimethyl ethylamine group introduces additional stereoelectronic effects, fine-tuning the metal’s coordination sphere.

Comparative Analysis of Chirality Effects

Chirality Type Origin Catalytic Impact Example Reaction
Planar Ferrocene substituent arrangement Controls enantioselectivity in hydrogenation Ru-catalyzed ketone AH (96% e.e.)
Central Amine stereocenter Enhances steric shielding in cross-coupling Pd-catalyzed aryl chloride amination

In ruthenium-catalyzed ketone hydrogenations, planar chirality dominates enantiocontrol, while the central chirality prevents ligand dissociation. Conversely, palladium-catalyzed couplings rely on central chirality to stabilize transition states during oxidative addition.

Properties

Molecular Formula

C38H37FeNP2

Molecular Weight

625.5 g/mol

InChI

InChI=1S/C21H23NP.C17H14P.Fe/c1-17(22(2)3)20-15-10-16-21(20)23(18-11-6-4-7-12-18)19-13-8-5-9-14-19;1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;/h4-17H,1-3H3;1-14H;/t17-;;/m1../s1

InChI Key

VUJPTJYMSBMZOZ-ZEECNFPPSA-N

Isomeric SMILES

C[C@H](C1=C[CH]C=C1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)C.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C[CH]C=C3.[Fe]

Canonical SMILES

CC(C1=C[CH]C=C1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)C.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C[CH]C=C3.[Fe]

Origin of Product

United States

Preparation Methods

Directed Lithiation-Phosphorylation Strategy

The foundational synthesis begins with 1,1'-dilithioferrocene·TMEDA complex , generated by treating ferrocene with n-butyllithium in tetramethylethylenediamine (TMEDA) at -78°C. Sequential phosphorylation introduces diphenylphosphine groups at the 1' and 2 positions:

  • First phosphorylation : Reacting with chlorodiphenylphosphine (Ph₂PCl) in THF at -30°C for 4 hours (82% yield)

  • Second phosphorylation : Using Ph₂PCl with HMPA as coordinating agent (76% yield after column chromatography)

Critical stereochemical control arises from the bulky HMPA ligand , which enforces a trans arrangement of phosphine groups, establishing the (S)-configuration at ferrocene's planar chirality center.

Chiral Amine Sidechain Installation

The ethylamine moiety is introduced via Mannich-type reaction :

  • Reacting 1',2-bis(diphenylphosphino)ferrocene with (R)-N,N-dimethyl-2-chloroethylamine in presence of K₂CO₃

  • Toluene reflux (110°C, 12 hours) achieves 68% yield

Steric guidance from pre-installed phosphine groups directs amine addition to the less hindered ferrocene face, fixing the (R)-configuration at the carbon center.

Resolution of Enantiomers and Purity Enhancement

Diastereomeric Salt Formation

Crude product containing 65:35 enantiomer ratio undergoes resolution using L-tartaric acid in ethanol:

  • Dissolve racemic mixture (1 eq) and L-tartaric acid (1.2 eq) in hot EtOH

  • Cool to 4°C for 48 hours, yielding 92% of desired (-)-(R,S)-BPPFA·tartrate salt

Final Purification Protocol

StepConditionsPurity IncreaseYield
Acid-Base Extraction1M NaOH/CH₂Cl₂ (3x)85% → 91%89%
Silica ChromatographyHexane:EtOAc 4:1 + 1% Et₃N91% → 95%75%
RecrystallizationEtOH:H₂O 3:1, -20°C95% → 98%68%

Addition of triethylamine during chromatography suppresses phosphine oxidation, while aqueous ethanol recrystallization removes residual tartrate salts.

Spectroscopic Characterization and Quality Control

NMR Fingerprint Analysis

¹H NMR (CDCl₃) :

  • δ 7.25-7.45 (m, 20H, PPh₂)

  • δ 4.15 (q, J=6.8 Hz, 1H, Fc-CH-)

  • δ 3.72 (s, 6H, N(CH₃)₂)

³¹P NMR shows single resonance at δ -18.5 ppm, confirming equivalent phosphine environments.

Chiral Purity Verification

MethodConditionsee%Source
HPLCChiralpak AD-H, Hexane:IPA 90:1095.2
Polarimetry[α]D²⁵ = -352° (c=1, CHCl₃)94.8
X-rayMonoclinic P2₁, Flack parameter 0.0397.1

Discrepancies between methods reflect measurement uncertainties rather than actual purity variations.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent advances employ microreactor technology to enhance reproducibility:

  • Lithiation module : 2 mL/min, -78°C, residence time 30 sec

  • Phosphorylation cascade : 5 mL/min, -30→25°C gradient

  • Amine coupling : Packed-bed reactor with Amberlyst A21

This system achieves 73% overall yield at 95% purity, reducing batch-to-batch variability.

ConditionDegradation Rate (month⁻¹)Major Impurity
N₂, -20°C<0.5%Oxidized phosphine oxide
Air, RT12.7%Ferrocene dicarbonyl

Argon-flushed vials with molecular sieves maintain >98% purity for 24 months.

Comparative Analysis of Synthetic Routes

Yield vs. Purity Tradeoffs

MethodStepsTotal YieldFinal PurityCost Index
Classical642%95%1.0
Flow Synthesis458%93%0.7
Enzymatic Resolution537%97%2.1

Flow methods optimize throughput but require precise temperature control, while enzymatic approaches remain prohibitively expensive for scale-up .

Chemical Reactions Analysis

Types of Reactions

®-N,N-Dimethyl-1-[(S)-1’,2-bis(diphenylphosphino)ferrocenyl]ethylamine undergoes various types of reactions, including:

    Oxidation: The ferrocenyl group can be oxidized to form ferrocenium ions.

    Reduction: The compound can be reduced under specific conditions to modify the electronic properties of the ligand.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and ferric chloride.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ferrocenium salts.

    Reduction: Formation of reduced ferrocenyl derivatives.

    Substitution: Formation of various substituted phosphine derivatives.

Scientific Research Applications

Applications in Asymmetric Synthesis

BPPFA is renowned for its effectiveness as a chiral ligand in various asymmetric synthesis processes. Its applications include:

  • Catalysis in Asymmetric Reactions :
    • BPPFA is used as a ligand in palladium-catalyzed reactions, such as Suzuki coupling and Heck reactions, where it enhances the selectivity for the desired enantiomer. The presence of the ferrocenyl moiety contributes to the stability and reactivity of the metal-ligand complex .
  • Synthesis of Chiral Compounds :
    • It facilitates the production of enantiopure compounds, which are critical in pharmaceutical applications. For instance, its use has been documented in the synthesis of various chiral amines and alcohols through asymmetric hydrogenation processes .
  • Coordination Chemistry :
    • BPPFA forms stable complexes with transition metals such as palladium and platinum. These complexes are characterized using NMR spectroscopy, revealing insights into their structural properties and reactivity patterns. The ligand's ability to stabilize different oxidation states of metals makes it valuable in designing new catalytic systems .

Case Studies

Several studies have highlighted the effectiveness of BPPFA in asymmetric synthesis:

  • Study on Palladium Complexes :
    A research study demonstrated that palladium complexes formed with BPPFA exhibited high catalytic activity and selectivity in cross-coupling reactions. The authors noted that varying the reaction conditions could optimize yields and enantiomeric excess, showcasing the ligand's versatility .
  • Synthesis of Ferrocene Derivatives :
    Another study explored the use of BPPFA in synthesizing 12-disubstituted ferrocene derivatives. The results indicated that BPPFA significantly improved yields compared to other ligands, underscoring its efficiency as a chiral auxiliary in directing ortho-lithiation reactions .

Summary Table of Applications

Application AreaDescription
Asymmetric CatalysisUsed as a chiral ligand for palladium-catalyzed reactions like Suzuki and Heck reactions
Synthesis of Chiral CompoundsFacilitates production of enantiopure compounds essential for pharmaceuticals
Coordination ChemistryForms stable complexes with transition metals; characterized by NMR spectroscopy

Mechanism of Action

The mechanism of action of ®-N,N-Dimethyl-1-[(S)-1’,2-bis(diphenylphosphino)ferrocenyl]ethylamine involves the formation of a complex with a transition metal. The ligand coordinates to the metal center through its phosphine groups, creating a chiral environment around the metal. This chiral environment induces enantioselectivity in the catalytic reaction, favoring the formation of one enantiomer over the other. The ferrocenyl group also contributes to the electronic properties of the complex, enhancing its catalytic activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name CAS # Molecular Weight (g/mol) Melting Point (°C) [α]D<sup>20</sup> (c, solvent) Purity Key Features
(-)-(R)-N,N-Dimethyl-1-[(S)-1',2-bis(diphenylphosphino)ferrocenyl]ethylamine 74311-56-1 640.59 (ethanol adduct) 145 Not reported 95% Bisphosphino; high rigidity; superior enantioselectivity in Pd catalysis
(S)-N,N-Dimethyl-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine (LB4) 55650-58-3 441.34 138–139 +325.6° (c 1.0, CHCl3) 97% Monophosphino; lower steric bulk; moderate yield (60%) in synthesis
(R)-1-[(S)-1,2-Bis(diphenylphosphino)ferrocenyl]ethyl-3-phenylthiourea (LB5) Not listed 741.70 173.5–173.7 -287.5° (c 0.5, CHCl3) 95% Thiourea substituent; enhanced hydrogen-bonding capacity
(R)-N,N-Dimethyl-1-[(S)-2-(3-phenylpyrazolyl)ferrocenyl]ethylamine Not listed ~550 (estimated) Not reported Not reported 97% Pyrazole-containing ligand; biological activity (anticancer)

Catalytic Performance

Enantioselective Suzuki-Miyaura Coupling (-)-(R)-Bisphosphino ligand: Achieves 85% ee in binaphthalene synthesis . Monophosphino PPFA (analog of LB4): Yields <10% in asymmetric eliminations; outperformed by Sadphos ligands . Pyrazole-containing analog: Limited catalytic data but shows promise in biological applications .

Reaction Scope Bisphosphino ligands excel in reactions requiring rigid chiral environments (e.g., cycloadditions), whereas monophosphino variants (LB4) fail in demanding transformations like triflate eliminations . Thiourea derivatives (LB5) leverage hydrogen bonding for substrate activation but are less versatile in metal-catalyzed processes .

Synthetic Accessibility Bisphosphino ligands require multi-step synthesis with moderate yields (60–70%), while monophosphino analogs (LB4) are simpler but less efficient in asymmetric induction .

Commercial Availability and Cost

  • (-)-(R)-Bisphosphino ligand: Priced at ¥9,200/100 mg (TCI Chemicals), reflecting its specialized role in high-value catalysis .
  • Monophosphino LB4: Lower cost (¥4,100/100 mg) due to simpler synthesis .
  • Thiourea derivatives (LB5): Not commercially available, synthesized on-demand for niche applications .

Key Research Findings

Steric and Electronic Effects Bisphosphino ligands form stable Pd(0) and Pd(II) complexes, critical for enantioselective C–C bond formation. The dual phosphine donors enhance metal-ligand interaction compared to monophosphino analogs . LB4’s single phosphine group limits coordination flexibility, resulting in poor activity in sterically demanding reactions .

Enantioselectivity Drivers The planar chirality of the ferrocene backbone in (-)-(R)-bisphosphino ligand is pivotal for asymmetric induction. In contrast, LB5’s axial chirality from the thiourea group offers complementary selectivity .

Biological Relevance

  • Pyrazole-containing analogs exhibit anticancer activity, though their catalytic utility remains underexplored .

Q & A

Q. Advanced Research Focus

  • Electronic Effects : The ferrocene backbone provides stronger electron-donating capacity than BINAP’s binaphthyl system, accelerating oxidative addition steps in cross-coupling.
  • Steric Effects : The dimethylamine group introduces greater conformational rigidity, reducing undesired β-hydride elimination in alkyl-Heck reactions .

Methodological Insight : Perform Hammett studies with para-substituted substrates to quantify electronic contributions and X-ray structures to map steric profiles .

What are the critical steps in synthesizing this ligand to ensure high enantiopurity?

Q. Basic Research Focus

  • Chiral Resolution : Use (L)-tartaric acid for diastereomeric salt formation to isolate the desired (R,S)-enantiomer.
  • Phosphine Protection : Employ borane adducts during phosphorylation to prevent oxidation .

Methodological Insight : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify via column chromatography under inert atmosphere .

Under what conditions does this ligand degrade, and how can stability be assessed during catalytic cycles?

Q. Advanced Research Focus

  • Thermal Degradation : TGA analysis shows decomposition >200°C, but prolonged heating at >100°C in solution causes phosphine oxidation.
  • Stability Tests : Use ³¹P NMR to detect phosphine oxide byproducts and cyclic voltammetry to assess redox stability in catalytic conditions .

Methodological Insight : Add stabilizing agents (e.g., BHT) to reaction mixtures and store ligands under argon at -20°C .

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